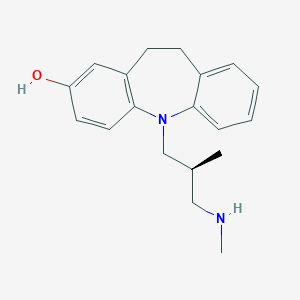
2-Hydroxydesmethyltrimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxydesmethyltrimipramine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Activity
2-Hydroxydesmethyltrimipramine is studied for its potential antidepressant properties. While it exhibits lower potency compared to its parent compound trimipramine, it still interacts with key neurotransmitter transporters. Research indicates that it inhibits the human serotonin transporter (hSERT) and norepinephrine transporter (hNAT), albeit at higher concentrations than trimipramine itself .
- Table 1: Inhibitory Potencies of Trimipramine and Metabolites
| Compound | hSERT IC50 (μM) | hNAT IC50 (μM) |
|---|---|---|
| Trimipramine | 2-10 | 2-10 |
| Desmethyltrimipramine | Similar to TRI | Similar to TRI |
| This compound | Higher than TRI | Higher than TRI |
Cardiovascular Research
The compound is also utilized in cardiovascular studies due to its effects on heart rate and blood pressure regulation. In animal models, it has shown promise in reducing heart rate without significant adverse effects, making it a candidate for further exploration in treating cardiovascular diseases.
Case Studies on Overdose
A notable application of this compound is in toxicology, particularly in overdose cases involving trimipramine. Studies have measured the distribution of this metabolite in biological samples from fatal overdose cases, providing insights into its pharmacokinetics and potential toxicity .
- Case Study Example: Fatal Overdose Analysis
- Findings: The concentration of this compound was significantly present in liver and urine samples, indicating its role in the metabolism of trimipramine during overdose scenarios.
Detection Methods
The development of analytical methods for detecting this compound has been crucial in both clinical and forensic settings. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been validated for the simultaneous determination of multiple antidepressants, including this metabolite .
- Table 2: LC-MS Detection Parameters
| Parameter | Value |
|---|---|
| Sample Volume | 1 mL |
| Detection Range | 10–750 ng/mL |
| Recovery Efficiency | Up to 86% |
Propriétés
Numéro CAS |
145014-58-0 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
LITUUVIRCVGRTI-AWEZNQCLSA-N |
SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES isomérique |
C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES canonique |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Synonymes |
2-HDMTR 2-hydroxydesmethyltrimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















